molecular formula C10H22N2 B150858 (1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine CAS No. 53152-69-5

(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine

Cat. No.: B150858
CAS No.: 53152-69-5
M. Wt: 170.3 g/mol
InChI Key: DVDGHRQOLYEZAE-NXEZZACHSA-N
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Description

(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry and industry. Its unique structure, featuring two amine groups attached to a cyclohexane ring, makes it a valuable building block for synthesizing complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane-1,2-diamine.

    Methylation: The amine groups are methylated using methyl iodide or dimethyl sulfate under basic conditions to introduce the N1,N1,N2,N2-tetramethyl groups.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions helps achieve high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds. It is also employed in the synthesis of complex organic molecules and coordination complexes.

Biology and Medicine

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions

Industry

In the industrial sector, this compound is used as a curing agent for epoxy resins, enhancing the mechanical properties and thermal stability of the final products. It is also utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism by which (1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, promoting the formation of desired products with high selectivity. The compound’s chiral nature allows it to induce chirality in the products, making it valuable in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-diaminocyclohexane: A simpler analog without the N1,N1,N2,N2-tetramethyl groups.

    (1S,2S)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine: The enantiomer of the compound .

    N,N,N’,N’-tetramethylethylenediamine: A structurally similar compound with an ethylene backbone instead of a cyclohexane ring.

Uniqueness

(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine is unique due to its chiral cyclohexane backbone and the presence of four methyl groups on the amine nitrogen atoms. This structure imparts distinct steric and electronic properties, making it a valuable ligand in asymmetric catalysis and a versatile building block in organic synthesis.

Properties

IUPAC Name

(1R,2R)-1-N,1-N,2-N,2-N-tetramethylcyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h9-10H,5-8H2,1-4H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDGHRQOLYEZAE-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458275
Record name (1R,2R)-N~1~,N~1~,N~2~,N~2~-Tetramethylcyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53152-69-5
Record name trans-(-)-N,N,N′,N′-Tetramethyl-1,2-cyclohexanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53152-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-N~1~,N~1~,N~2~,N~2~-Tetramethylcyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-1N,1N,2N,2N-Tetramethylcyclohexane-1,2-diamine
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